molecular formula C10H16N2O2S B13253425 Methyl 4-((1-(thiazol-2-yl)ethyl)amino)butanoate

Methyl 4-((1-(thiazol-2-yl)ethyl)amino)butanoate

Cat. No.: B13253425
M. Wt: 228.31 g/mol
InChI Key: JELYDAWNSAOBDS-UHFFFAOYSA-N
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Description

Methyl 4-((1-(thiazol-2-yl)ethyl)amino)butanoate is a compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-((1-(thiazol-2-yl)ethyl)amino)butanoate typically involves the reaction of thiazole derivatives with appropriate esterifying agents. One common method involves the reaction of thiazole with methyl 4-bromobutanoate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((1-(thiazol-2-yl)ethyl)amino)butanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-((1-(thiazol-2-yl)ethyl)amino)butanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 4-((1-(thiazol-2-yl)ethyl)amino)butanoate involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it can inhibit microbial enzymes, leading to antimicrobial effects. Additionally, the compound can interfere with inflammatory pathways, reducing inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-((1-(thiazol-2-yl)ethyl)amino)butanoate is unique due to its specific structure, which combines a thiazole ring with a butanoate ester. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C10H16N2O2S

Molecular Weight

228.31 g/mol

IUPAC Name

methyl 4-[1-(1,3-thiazol-2-yl)ethylamino]butanoate

InChI

InChI=1S/C10H16N2O2S/c1-8(10-12-6-7-15-10)11-5-3-4-9(13)14-2/h6-8,11H,3-5H2,1-2H3

InChI Key

JELYDAWNSAOBDS-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC=CS1)NCCCC(=O)OC

Origin of Product

United States

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